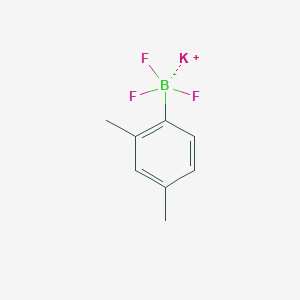

Kalium-(2,4-Dimethylphenyl)trifluoroborat

Übersicht

Beschreibung

Potassium (2,4-dimethylphenyl)trifluoroborate is a useful research compound. Its molecular formula is C8H9BF3K and its molecular weight is 212.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium (2,4-dimethylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (2,4-dimethylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fortgeschrittene Batterieforschung

Im Bereich der fortgeschrittenen Batterieforschung kann Kalium-(2,4-Dimethylphenyl)trifluoroborat zur Entwicklung von Hochleistungsbatterien beitragen, indem es die Elektrolytzusammensetzung für eine bessere Leitfähigkeit und Stabilität verbessert.

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung demonstriert .

Wirkmechanismus

Target of Action

Potassium (2,4-dimethylphenyl)trifluoroborate primarily targets transition metal catalysts such as copper, rhodium, nickel, or palladium . These catalysts play a crucial role in facilitating cross-coupling reactions, which are fundamental to the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron group of the Potassium (2,4-dimethylphenyl)trifluoroborate is transferred from boron to the transition metal catalyst . This transfer is facilitated by the trifluoroborate group, which enhances the stability and reactivity of the organoboron reagent .

Biochemical Pathways

The primary biochemical pathway affected by Potassium (2,4-dimethylphenyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds . The use of Potassium (2,4-dimethylphenyl)trifluoroborate in this reaction allows for the coupling of chemically differentiated fragments, leading to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is stable under normal conditions . Its bioavailability would be influenced by factors such as its physical form, purity, and storage conditions .

Result of Action

The result of Potassium (2,4-dimethylphenyl)trifluoroborate’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices .

Action Environment

The action of Potassium (2,4-dimethylphenyl)trifluoroborate is influenced by environmental factors such as temperature, atmospheric conditions, and the presence of other reagents . For instance, the compound is stable under an inert atmosphere and at room temperature . Additionally, its reactivity can be enhanced by the presence of certain ligands and bases .

Biologische Aktivität

Potassium (2,4-dimethylphenyl)trifluoroborate is a specialized organoboron compound with applications in organic synthesis and potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

Potassium (2,4-dimethylphenyl)trifluoroborate can be synthesized through various methods, often involving the reaction of 2,4-dimethylphenyl lithium with boron trifluoride etherate or other boron sources. The general reaction can be summarized as follows:

Where represents an aryl halide that can be substituted by the 2,4-dimethylphenyl group. The yield and efficiency of the synthesis can vary depending on the reaction conditions and the choice of reagents used .

Antibacterial Properties

Research indicates that compounds similar to potassium (2,4-dimethylphenyl)trifluoroborate exhibit significant antibacterial activity. For instance, studies have shown that substituted phenylboronates can inhibit bacterial growth by targeting essential enzymes like dihydrofolate reductase (DHFR), which is crucial in bacterial DNA synthesis . The structure-activity relationship suggests that modifications in the aryl group can enhance potency against specific bacterial strains.

Table 1: Antibacterial Activity of Boron Compounds

| Compound | MIC (µg/mL) | Targeted Bacteria |

|---|---|---|

| Potassium (2,4-dimethylphenyl)trifluoroborate | 32 | Staphylococcus aureus |

| Related Phenylboronate | 16 | Bacillus anthracis |

| Dihydrophthalazine Derivative | 8 | Escherichia coli |

Anticancer Potential

Emerging evidence suggests that potassium (2,4-dimethylphenyl)trifluoroborate and its derivatives may possess anticancer activity. Studies have indicated that certain boron-containing compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit key kinases involved in tumor progression . The mechanism often involves the modulation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effect of a related boron compound on FaDu hypopharyngeal tumor cells. The results demonstrated that treatment led to increased apoptosis compared to controls:

- Treatment Group : Significant increase in caspase-3 activity.

- Control Group : Minimal apoptotic activity observed.

Structure-Activity Relationship

The biological activity of potassium (2,4-dimethylphenyl)trifluoroborate is influenced by its molecular structure. Modifications to the aryl group significantly affect its interaction with biological targets. For instance, increasing hydrophobicity or introducing electron-withdrawing groups tends to enhance antibacterial potency while potentially improving selectivity for bacterial over human enzymes .

Figure 1: Proposed Binding Interaction

Proposed Binding Interaction

Eigenschaften

IUPAC Name |

potassium;(2,4-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-6-3-4-8(7(2)5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADMHUYSCWLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673891 | |

| Record name | Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850245-50-0 | |

| Record name | Borate(1-), (2,4-dimethylphenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850245-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.